molecular formula C13H15NO3 B2818815 Benzyl 3-acetylazetidine-1-carboxylate CAS No. 2007909-65-9

Benzyl 3-acetylazetidine-1-carboxylate

Cat. No. B2818815
CAS RN: 2007909-65-9
M. Wt: 233.267
InChI Key: YWVHBZFRXVZHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-acetylazetidine-1-carboxylate (B3AAC) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. B3AAC is a derivative of acetylazetidine, a cyclic carboxylic acid, and is composed of a benzyl group, a 3-acetyl group, and an azetidine ring. B3AAC has been found to have a number of interesting properties, including the ability to act as a ligand for proteins, to interact with lipids, and to modulate the activities of enzymes. In addition, B3AAC has been shown to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been used in the development of novel drug delivery systems.

Scientific Research Applications

Palladium-Catalyzed Carboxylative Annulation

One relevant application in synthetic chemistry is the use of palladium-catalyzed carboxylative annulation reactions. These reactions are crucial for constructing complex molecules from simpler precursors. For instance, the novel Pd(II)-mediated cascade carboxylative annulation has been utilized to construct benzo[b]furan-3-carboxylic acids from related substrates by forming three new bonds in one step. Such methodologies highlight the potential of using benzyl 3-acetylazetidine-1-carboxylate in synthesizing heterocyclic compounds and carboxylic acid derivatives, which are of significant interest in pharmaceutical chemistry and materials science (Liao et al., 2005).

Cholinesterase Inhibition for Therapeutic Applications

Another area of interest is the design of cholinesterase inhibitors, which have applications in treating diseases such as Alzheimer's. Compounds structurally related to benzyl 3-acetylazetidine-1-carboxylate, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies could inform the use of benzyl 3-acetylazetidine-1-carboxylate derivatives as potential therapeutic agents (Pizova et al., 2017).

Photocarboxylation of Benzylic C–H Bonds

Photocarboxylation techniques, which involve the carboxylation of sp3-hybridized C–H bonds with CO2 under visible-light mediation, represent a novel application in the field of green chemistry. Such methodologies could be applied to benzyl 3-acetylazetidine-1-carboxylate for the introduction of carboxylic acid functionalities in an environmentally friendly manner, potentially yielding novel drug candidates or materials (Meng et al., 2019).

properties

IUPAC Name

benzyl 3-acetylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHBZFRXVZHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.